molecular formula C25H36O8 B367055 1,3-DI-TERT-BUTYL 2-(3,4-DIMETHOXYPHENYL)-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE CAS No. 459148-00-6

1,3-DI-TERT-BUTYL 2-(3,4-DIMETHOXYPHENYL)-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE

Cat. No.: B367055
CAS No.: 459148-00-6
M. Wt: 464.5g/mol
InChI Key: YNKGDJWIHICHTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-DI-TERT-BUTYL 2-(3,4-DIMETHOXYPHENYL)-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE is a complex organic compound with a unique structure that includes tert-butyl groups, dimethoxyphenyl, and a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DI-TERT-BUTYL 2-(3,4-DIMETHOXYPHENYL)-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE typically involves multiple steps, including the formation of the cyclohexane ring and the introduction of functional groups. Common synthetic routes may involve the use of tert-butyl esters and dimethoxybenzene derivatives under controlled conditions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, which can be adapted for the large-scale synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

1,3-DI-TERT-BUTYL 2-(3,4-DIMETHOXYPHENYL)-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to optimize the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1,3-DI-TERT-BUTYL 2-(3,4-DIMETHOXYPHENYL)-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-DI-TERT-BUTYL 2-(3,4-DIMETHOXYPHENYL)-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, leading to changes in biological pathways or chemical reactions. Detailed studies on its mechanism of action can provide insights into its potential therapeutic or industrial applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-DI-TERT-BUTYL 2-(3,4-DIMETHOXYPHENYL)-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE is unique due to its specific combination of functional groups and its potential for diverse applications in chemistry, biology, and industry. Its tert-butyl groups provide steric hindrance, which can influence its reactivity and interactions with other molecules.

Properties

CAS No.

459148-00-6

Molecular Formula

C25H36O8

Molecular Weight

464.5g/mol

IUPAC Name

ditert-butyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate

InChI

InChI=1S/C25H36O8/c1-23(2,3)32-21(27)19-15(26)13-25(7,29)20(22(28)33-24(4,5)6)18(19)14-10-11-16(30-8)17(12-14)31-9/h10-12,18-20,29H,13H2,1-9H3

InChI Key

YNKGDJWIHICHTQ-UHFFFAOYSA-N

SMILES

CC1(CC(=O)C(C(C1C(=O)OC(C)(C)C)C2=CC(=C(C=C2)OC)OC)C(=O)OC(C)(C)C)O

Canonical SMILES

CC1(CC(=O)C(C(C1C(=O)OC(C)(C)C)C2=CC(=C(C=C2)OC)OC)C(=O)OC(C)(C)C)O

Origin of Product

United States

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